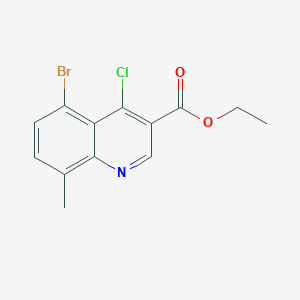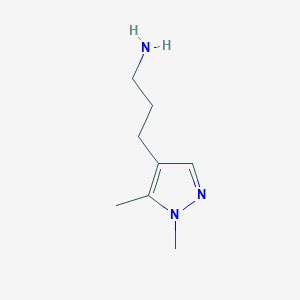
3-Quinolinecarboxylic acid, 5-bromo-4-chloro-8-methyl-, ethyl ester
Descripción general
Descripción
3-Quinolinecarboxylic acid, 5-bromo-4-chloro-8-methyl-, ethyl ester, also known as Ethyl 5-bromo-4-chloro-8-methylquinoline-3-carboxylate, is a chemical compound with the molecular formula C13H11BrClNO2 . It has a molecular weight of 328.59 g/mol .
Molecular Structure Analysis
The molecular structure of 3-Quinolinecarboxylic acid, 5-bromo-4-chloro-8-methyl-, ethyl ester is characterized by a quinoline core, which is a heterocyclic compound with a benzene ring fused with a pyridine moiety . The compound is substituted with bromo, chloro, and methyl groups at the 5th, 4th, and 8th positions, respectively .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Synthesis and Isomeric Conversions: Ethyl ester derivatives of 2-methyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids, including variants with 6- and 8-substitutions, were synthesized. These compounds underwent tautomeric and conformational transformations, explored using IR, NMR, and UV spectroscopy (Kononov et al., 1988).
Chemical Reactions and Transformations
- Reduction by Raney Alloy: Quinolinecarboxylic acids and their ethyl esters, including 8-methyl-5-quinolinecarboxylic acid, were reduced by Raney alloy (nickel-aluminium) in alkaline media to produce various tetrahydroquinolinecarboxylic acids (Graeheva & Tochilkin, 1988).
Potential Applications in Material Science
- Synthesis of Fluorescent Dyes for Liquid Crystal Displays: Novel fluorescent ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates were synthesized, showing potential for application in liquid crystal displays due to their good orientation parameter in nematic liquid crystal (Bojinov & Grabchev, 2003).
Biochemical Applications
- Synthesis of Zinc(II)-Specific Fluorescing Agents: The syntheses of Zinquin ester and Zinquin acid, both zinc(II)-specific fluorophores, were described. These compounds are useful for studying biological zinc(II) (Mahadevan et al., 1996).
Pharmaceutical Research
- Synthesis of Quinolinecarboxylic Acid Derivatives for Antibacterial Activity: Novel 1,3,4-thiadiazolo pyrimidin derivatives associated with quinoline were synthesized using quinoline-3-carboxylic acid ethyl ester and evaluated for antibacterial ability (Valluri et al., 2017).
Propiedades
IUPAC Name |
ethyl 5-bromo-4-chloro-8-methylquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrClNO2/c1-3-18-13(17)8-6-16-12-7(2)4-5-9(14)10(12)11(8)15/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USJCVDKUEBMPHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=CC(=C2N=C1)C)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Quinolinecarboxylic acid, 5-bromo-4-chloro-8-methyl-, ethyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2E)-1-[3-(aminomethyl)piperidin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B1464915.png)
![[1-(2-Fluorobenzoyl)piperidin-3-yl]methanamine](/img/structure/B1464916.png)
![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N,N-dipropylacetamide](/img/structure/B1464919.png)
![[1-(2-bromo-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464920.png)

![{1-[(4-Ethylphenyl)methyl]piperidin-4-yl}methanol](/img/structure/B1464925.png)


![{1-[(3,4-Dimethylphenyl)methyl]piperidin-3-yl}methanol](/img/structure/B1464928.png)
![1-[4-(Hydroxymethyl)piperidin-1-yl]propan-2-one](/img/structure/B1464929.png)

![[1-(2,3-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464932.png)
![[1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464933.png)
![N-{2-[3-(aminomethyl)piperidin-1-yl]-2-oxoethyl}acetamide](/img/structure/B1464935.png)